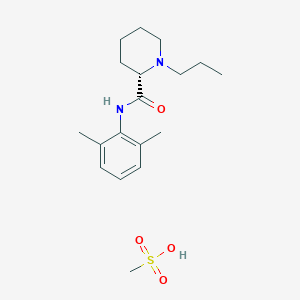

罗哌卡因甲磺酸盐

描述

Ropivacaine Mesilate is a local anesthetic drug belonging to the amino amide group. It is commonly used for regional anesthesia and pain management. The compound is known for its long-lasting effects and reduced cardiotoxicity compared to other local anesthetics like bupivacaine .

科学研究应用

罗哌卡因甲磺酸盐在科学研究中具有广泛的应用:

化学: 用作研究局部麻醉药行为的模型化合物。

生物学: 研究其对神经细胞和疼痛通路的影响。

医学: 广泛用于临床环境中的区域麻醉和疼痛管理。

工业: 用于开发缓释制剂,以延长镇痛效果

作用机制

罗哌卡因甲磺酸盐通过阻断神经冲动的产生和传导起作用。它增加了神经电兴奋的阈值,减缓了神经冲动的传播,并降低了动作电位的上升速度。 这是通过抑制神经细胞膜中钠通道的钠离子流入来实现的 .

生化分析

Biochemical Properties

Ropivacaine mesylate is an effective sodium channel blocker . It exerts its effects by reversibly inhibiting the influx of sodium ions, thereby causing a block in nerve fiber impulse conduction . Ropivacaine mesylate is also an inhibitor of K2P (two-pore domain potassium channel) TREK-1, with an IC50 value of 402.7 μM in COS-7 cell membranes .

Cellular Effects

Ropivacaine mesylate has been shown to inhibit the proliferation and migration of various types of cells, including lung cancer cells . It induces cell cycle arrest in the G0/G1 phase, apoptosis, oxidative stress, and mitochondrial dysfunction in PC12 cells . Moreover, ropivacaine mesylate decreases the phosphorylated levels of STAT3 at Ser727 and downregulates the expression of the STAT3 upstream gene IL-6 .

Molecular Mechanism

Ropivacaine mesylate blocks the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential . It undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine .

Temporal Effects in Laboratory Settings

Ropivacaine mesylate has been shown to have a bimodal profile in plasma concentration-time curves, indicating that it is slowly released from the Ropivacaine oil delivery depot (RODD) . The Tmax (time to reach maximum concentration) in the RODD groups was longer than that in the ropivacaine hydrochloride injection (RHI) group .

Dosage Effects in Animal Models

In animal models, the effects of ropivacaine mesylate vary with different dosages . For instance, a study found that a single-needle injection of RODD containing 24 mg of ropivacaine mesylate was optimal for three subjects, and the range of nerve block was 42.5±20.8 mm .

Metabolic Pathways

Ropivacaine mesylate is metabolized to 2’,6’-pipecoloxylidide (PPX), 3’-hydroxyropivacaine (3’-OH Rop), and 4’-hydroxyropivacaine (4’-OH Rop) by hepatic P450 . CYP3A4 is involved in producing PPX, and CYP1A2 is involved in the formation of 3’-OH Rop in human hepatic microsomes .

Transport and Distribution

Ropivacaine mesylate is administered via subcutaneous injection . It is slowly released from the Ropivacaine oil delivery depot (RODD), which is composed of 2% ropivacaine, 4% benzyl alcohol, 30% benzyl benzoate, and approximately 64% soybean oil .

Subcellular Localization

Given its role as a sodium channel blocker, it is likely to be localized in the cell membrane where it can interact with sodium channels .

准备方法

合成路线和反应条件

罗哌卡因甲磺酸盐是通过从 2,6-二甲基苯胺开始的一系列化学反应合成的反应条件通常涉及使用有机溶剂和催化剂来促进反应 .

工业生产方法

在工业环境中,罗哌卡因甲磺酸盐的生产涉及使用自动化反应器进行大规模化学合成。 该过程包括结晶和过滤等纯化步骤,以确保最终产品的纯度和质量 .

化学反应分析

反应类型

罗哌卡因甲磺酸盐会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成羟基化代谢物。

还原: 还原反应会导致脱烷基化产物的形成。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 条件通常涉及使用卤化剂和催化剂.

形成的主要产物

相似化合物的比较

类似化合物

布比卡因: 以其强大的麻醉效果而闻名,但心脏毒性更高。

利多卡因: 使用广泛,但与罗哌卡因甲磺酸盐相比,作用持续时间更短。

美西卡因: 结构相似,但药代动力学特性不同 .

独特性

罗哌卡因甲磺酸盐的独特性在于其心脏毒性降低和作用持续时间更长。 它提供了有效的疼痛缓解,且不良反应风险较低,使其成为许多临床应用的首选 .

属性

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.CH4O3S/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;1-5(2,3)4/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H3,(H,2,3,4)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTSIOMXZOPKAF-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854056-07-8 | |

| Record name | Ropivacaine mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854056078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROPIVACAINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJO2D2C5RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

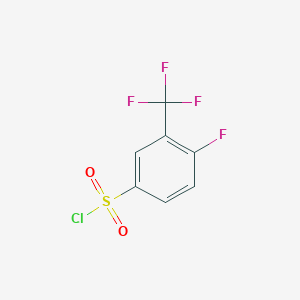

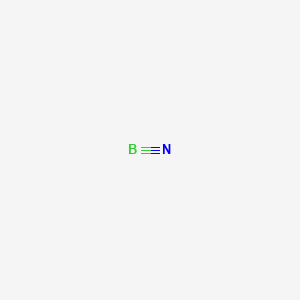

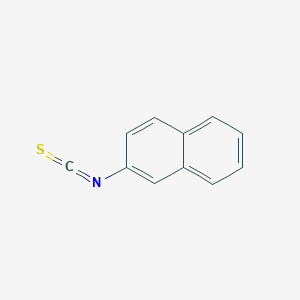

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)

![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)